Neurotensin, ser(7)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

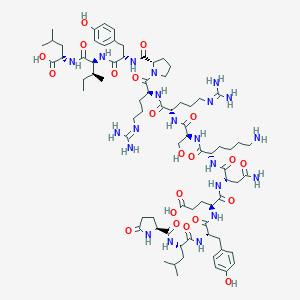

Neurotensin, ser(7)- is a neuropeptide that plays a crucial role in the regulation of various physiological processes such as neurotransmission, appetite, and pain perception. It is synthesized by the post-translational modification of the larger precursor protein, pro-neurotensin, which is primarily expressed in the central nervous system and the gastrointestinal tract. The purpose of

Wirkmechanismus

Neurotensin, ser(7)- exerts its biological effects by binding to two different types of receptors, the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). Upon binding to NTSR1, neurotensin, ser(7)- activates a signaling pathway that involves the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. This signaling pathway ultimately leads to the modulation of various physiological processes such as neurotransmission, appetite, and pain perception. In contrast, the activation of NTSR2 by neurotensin, ser(7)- leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels.

Biochemische Und Physiologische Effekte

Neurotensin, ser(7)- has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of pain perception. In addition, neurotensin, ser(7)- has been implicated in the regulation of several physiological processes such as blood pressure, body temperature, and gastrointestinal motility.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using neurotensin, ser(7)- in lab experiments is its ability to modulate various physiological processes, making it a useful tool for studying the underlying mechanisms of these processes. However, the use of neurotensin, ser(7)- in lab experiments is limited by its instability and the difficulty of synthesizing it in large quantities.

Zukünftige Richtungen

Future research on neurotensin, ser(7)- is likely to focus on the development of new compounds that can modulate its activity, as well as the elucidation of its role in various physiological and pathological processes. In addition, the development of new techniques for synthesizing and stabilizing neurotensin, ser(7)- may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of neurotensin, ser(7)- involves the post-translational modification of pro-neurotensin, which is encoded by the NTS gene. The precursor protein is first translated into a larger pre-pro-neurotensin molecule that undergoes cleavage by the signal peptidase to form pro-neurotensin. Pro-neurotensin is then transported to the Golgi apparatus, where it undergoes further processing by the prohormone convertases to produce the mature neurotensin, ser(7)- peptide.

Wissenschaftliche Forschungsanwendungen

Neurotensin, ser(7)- has been extensively studied for its role in various physiological processes such as neurotransmission, appetite, and pain perception. It has also been implicated in the pathophysiology of several diseases, including schizophrenia, Parkinson's disease, and cancer. As a result, neurotensin, ser(7)- has become a target for drug development, and several compounds have been designed to modulate its activity.

Eigenschaften

CAS-Nummer |

104969-72-4 |

|---|---|

Produktname |

Neurotensin, ser(7)- |

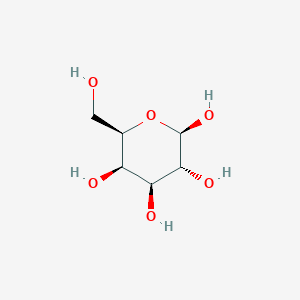

Molekularformel |

C76H119N21O21 |

Molekulargewicht |

1662.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |

InChI-Schlüssel |

ZBPLQJQLWYPGOF-CNPUEMECSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Andere CAS-Nummern |

104969-72-4 |

Sequenz |

XLYENKSRRPYIL |

Synonyme |

7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)